molecular formula C18H18ClFN2O3 B2417661 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone CAS No. 2034330-31-7

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone

Cat. No.: B2417661
CAS No.: 2034330-31-7
M. Wt: 364.8
InChI Key: IEUXQBYHYQQPTK-UHFFFAOYSA-N
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Description

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. Common synthetic routes may include:

    Nucleophilic substitution: reactions to introduce the chloropyridinyl and fluorophenoxy groups.

    Coupling reactions: using reagents such as palladium catalysts to form carbon-carbon or carbon-heteroatom bonds.

    Protection and deprotection: steps to ensure the stability of reactive functional groups during the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include:

    Continuous flow synthesis: to enhance reaction efficiency and scalability.

    Green chemistry principles: to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone would depend on its specific interactions with molecular targets. This could involve:

    Binding to receptors: Modulating the activity of specific receptors in biological systems.

    Enzyme inhibition: Inhibiting the activity of enzymes involved in key metabolic pathways.

    Signal transduction: Affecting intracellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-chlorophenoxy)ethanone: Similar structure with a chlorophenoxy group instead of a fluorophenoxy group.

    1-(4-((3-Bromopyridin-4-yl)oxy)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone: Similar structure with a bromopyridinyl group instead of a chloropyridinyl group.

Uniqueness

The uniqueness of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-(4-fluorophenoxy)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O3/c19-16-11-21-8-5-17(16)25-15-6-9-22(10-7-15)18(23)12-24-14-3-1-13(20)2-4-14/h1-5,8,11,15H,6-7,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUXQBYHYQQPTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)COC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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